molecular formula C18H20N2O3S B2963684 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 955672-88-5

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No. B2963684
CAS RN: 955672-88-5
M. Wt: 344.43
InChI Key: SCZLNRKUFWFDNZ-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors, which are involved in a variety of physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. A-804598 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and neuroinflammatory conditions.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Study : A study focused on the synthesis and antimicrobial activity of novel benzenesulfonamide derivatives. The compounds exhibited significant antimicrobial activity against various bacterial strains and fungi, showing their potential in antimicrobial applications (Vanparia et al., 2010).

  • Antimicrobial and DNA Interaction : Another research synthesized N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide derivatives and their metal complexes. These compounds showed enhanced antimicrobial activity upon metal complexation and demonstrated strong binding to CT-DNA, suggesting potential use in antimicrobial therapies and DNA-targeted applications (Kharwar & Dixit, 2021).

Inhibition of Protein Kinases

  • Protein Kinase Inhibition : Isoquinolinesulfonamides were identified as potent inhibitors of various protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C. This suggests their potential application in regulating kinase activity for therapeutic purposes (Hidaka et al., 1984).

  • Selective Protein Kinase II Inhibition : The isoquinolinesulfonamide derivative KN-93 was found to be a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II, suggesting its use in exploring the regulatory role of this kinase in various biological processes (Sumi et al., 1991).

Enzyme Inhibition and Interaction

  • Cholinesterase Inhibitors : Benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase. This indicates their potential application in treating diseases like Alzheimer's where cholinesterase activity is a concern (Soyer et al., 2016).

  • Carbonic Anhydrase Interaction : Structural studies on the interaction between carbonic anhydrase and tetrahydroisoquinolinesulfonamides provided insights for the design of selective inhibitors for therapeutically relevant isozymes. This is crucial for developing targeted therapies in cancer and neuronal disorders (Mader et al., 2011).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-4-3-5-18(10-13)24(22,23)19-17-7-6-15-8-9-20(14(2)21)12-16(15)11-17/h3-7,10-11,19H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZLNRKUFWFDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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